![molecular formula C22H25N3O4S B3303420 4-butoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920399-59-3](/img/structure/B3303420.png)
4-butoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Overview
Description
“4-butoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyridazinone core, which is a derivative of pyridazine . Pyridazinones are known for their wide range of pharmacological activities . They have been found to exhibit anti-inflammatory and analgesic activities, and some have shown selectivity for the COX-2 enzyme .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves various chemical reactions. For instance, 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones were synthesized and evaluated for in vivo anti-inflammatory and analgesic activities . The structures of the synthesized compounds were confirmed on the basis of spectral data and elemental analysis .Molecular Structure Analysis
Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . Pyridazinones are a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridazinone derivatives are complex and require careful monitoring . The progress of the reaction is often monitored by techniques such as TLC .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can vary widely. For instance, the solubility data and solution thermodynamic properties of the cardiovascular agent 6-phenylpyridazin-3(2H)-one were proposed in twelve pharmaceutical solvents .Scientific Research Applications
- Role of HMS3525D05 : HMS3525D05 serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmental benignity contribute to its success .
- Application : Protodeboronation reactions are essential for constructing complex molecules. HMS3525D05 can undergo protodeboronation using less nucleophilic reagents, enabling the formation of diverse chemical motifs .
Suzuki–Miyaura Coupling Reagent
Protodeboronation in Synthesis
Benzylic Position Reactions
Mechanism of Action
Safety and Hazards
Future Directions
Pyridazinones have immense potential in various fields due to their broad spectrum of activity . Future research could focus on designing and synthesizing new drugs based on the pyridazinone core structure . This could lead to the development of more effective and less toxic drugs to treat various conditions .
properties
IUPAC Name |
4-butoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-3-16-28-19-9-11-20(12-10-19)30(26,27)23-15-17-29-22-14-13-21(24-25-22)18-7-5-4-6-8-18/h4-14,23H,2-3,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSDYGTUMGMVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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